2,3-Dichloro-4-methylbenzenesulfonyl chloride
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Overview
Description
2,3-Dichloro-4-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O2S and a molecular weight of 259.53 g/mol. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of 2,3-Dichloro-4-methylbenzenesulfonyl chloride typically involves the chlorination of 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds as follows:
4-Methylbenzenesulfonyl chloride+Cl2→2,3-Dichloro-4-methylbenzenesulfonyl chloride
Industrial production methods often involve large-scale chlorination processes with stringent control over temperature and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
2,3-Dichloro-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction Reactions: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include sulfonamides, sulfonate esters, and carboxylic acids .
Scientific Research Applications
2,3-Dichloro-4-methylbenzenesulfonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products, depending on the nucleophile involved. The molecular targets and pathways involved in its reactions are primarily related to the formation of covalent bonds with nucleophilic sites on biomolecules or other organic compounds .
Comparison with Similar Compounds
2,3-Dichloro-4-methylbenzenesulfonyl chloride can be compared with other similar compounds, such as:
4-Methylbenzenesulfonyl chloride: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
2,3-Dichlorobenzenesulfonyl chloride: Lacks the methyl group, which can affect its reactivity and applications.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a methyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of chlorine atoms and a methyl group, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2,3-dichloro-4-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-4-2-3-5(13(10,11)12)7(9)6(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBONOCXRFBBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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